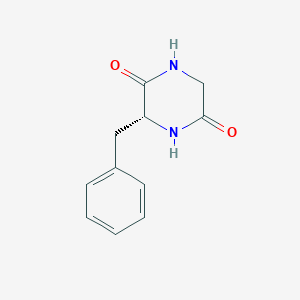

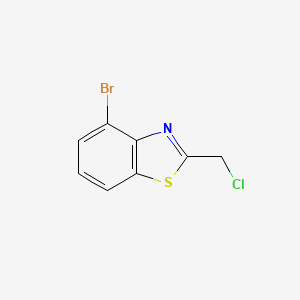

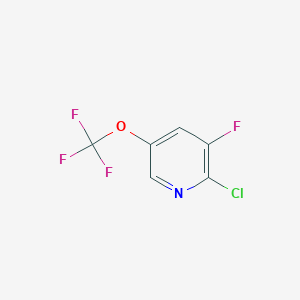

![molecular formula C16H13FN2O2 B6619231 N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide CAS No. 923728-14-7](/img/structure/B6619231.png)

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide

Descripción general

Descripción

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide (CFM) is an organic compound that is used in a variety of scientific research applications. It is a fluorinated amide of a nitrile group and is a colorless solid. CFM has been used in a wide range of areas, including biochemistry, physiology, and pharmacology. CFM has been studied for its potential to act as a selective inhibitor of certain enzymes, as well as its ability to bind to proteins and other receptors.

Aplicaciones Científicas De Investigación

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide has been studied for its potential to act as a selective inhibitor of certain enzymes, as well as its ability to bind to proteins and other receptors. It has been used to study the structure and function of proteins, as well as to investigate the potential of new drugs. This compound has also been used in studies of cell signaling, gene expression, and metabolic pathways.

Mecanismo De Acción

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide works by binding to specific enzymes and receptors, which then triggers a cascade of biochemical and physiological responses. The binding of this compound to an enzyme or receptor can either inhibit or activate the enzyme or receptor, which in turn can lead to a variety of biological effects.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to activate certain receptors, such as the beta-2 adrenergic receptor. It has also been shown to affect gene expression, cell signaling pathways, and metabolic pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively stable under a variety of conditions. It is also relatively non-toxic, making it a safe compound to use in laboratory experiments. However, it is important to note that this compound can be toxic at higher concentrations and should be handled with care.

Direcciones Futuras

There are a number of potential future directions for research involving N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide. These include further study of its mechanism of action, as well as its potential applications in drug development and drug delivery. Additionally, further research into the effects of this compound on gene expression, cell signaling pathways, and metabolic pathways could yield valuable insights into the development of new therapies. Finally, further studies into the potential side effects of this compound could be useful in determining its safety and efficacy for use in humans.

Métodos De Síntesis

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide can be synthesized using a variety of methods, including the reaction of a nitrile with a fluorinated alcohol. This reaction is catalyzed by a base, such as sodium hydroxide, and the product is then isolated and purified. Another method involves the reaction of a nitrile with a fluorinated amine, followed by a dehydration reaction. The product of this reaction is also isolated and purified.

Propiedades

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c1-21-15-7-4-12(10-14(15)17)16(20)19-13-5-2-11(3-6-13)8-9-18/h2-7,10H,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVZFWIJJNZKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214544 | |

| Record name | N-[4-(Cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923728-14-7 | |

| Record name | N-[4-(Cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923728-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

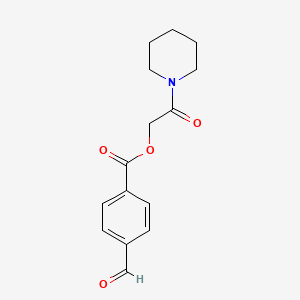

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

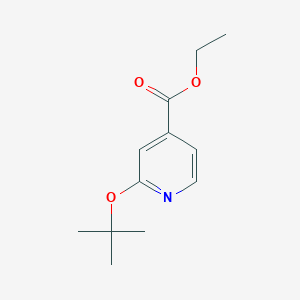

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)

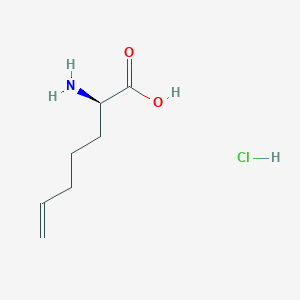

![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)

![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)